molecular formula C13H16N2 B12873375 3-Mesityl-1-methyl-1H-pyrazole

3-Mesityl-1-methyl-1H-pyrazole

Cat. No.: B12873375
M. Wt: 200.28 g/mol
InChI Key: GHSNOCRNPROMPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mesityl hydrazine with 1,3-diketones or β-keto esters . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mesityl-1-methyl-1H-pyrazole is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other pyrazole derivatives. This makes it particularly valuable in applications requiring robust and reactive compounds .

Biological Activity

3-Mesityl-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a mesityl group at the 3-position and a methyl group at the 1-position. Its chemical formula is C13H16N2C_{13}H_{16}N_2 with a molecular weight of approximately 204.28 g/mol. The presence of the mesityl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often exhibit enzyme inhibitory properties, particularly against cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, likely due to its ability to disrupt cellular membranes or interfere with metabolic processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens. The results indicate varying degrees of effectiveness:

Microbial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Studies have reported that the compound exhibits a minimum inhibitory concentration (MIC) in the range of 10-50 µg/mL for gram-negative bacteria, indicating promising potential as an antimicrobial agent .

Anticancer Activity

Research into the anticancer effects of this compound has identified its potential in inhibiting tumor growth:

  • Cell Lines Tested : Various cancer cell lines, including breast (MCF-7) and lung (A549), have been used to assess cytotoxicity.
  • Results : The compound demonstrated IC50 values ranging from 15 to 30 µM, suggesting effective inhibition of cell proliferation. Mechanistic studies indicated that the compound may induce apoptosis via caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. For this compound:

  • Mesityl Group : Enhances hydrophobic interactions, improving membrane permeability.
  • Methyl Substitution : May influence steric hindrance and electronic distribution, impacting binding affinity to biological targets.

Comparative studies with other pyrazole derivatives have shown that modifications at the 3-position significantly affect both antimicrobial and anticancer activities .

Study 1: Antimicrobial Efficacy

In a study published by Chovatia et al., various pyrazole derivatives were synthesized, including this compound. The study reported significant antimicrobial activity against E. coli and S. aureus, with the compound outperforming standard antibiotics in certain assays .

Study 2: Anticancer Potential

Burguete et al. explored the anticancer properties of several pyrazoles, including our compound of interest. They found that treatment with this compound resulted in reduced viability of MCF-7 cells and induced apoptosis through mitochondrial pathways.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-3-(2,4,6-trimethylphenyl)pyrazole

InChI

InChI=1S/C13H16N2/c1-9-7-10(2)13(11(3)8-9)12-5-6-15(4)14-12/h5-8H,1-4H3

InChI Key

GHSNOCRNPROMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2)C)C

Origin of Product

United States

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